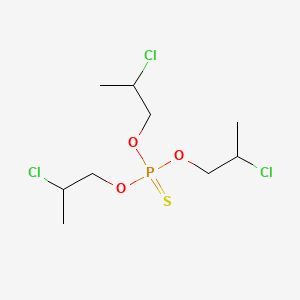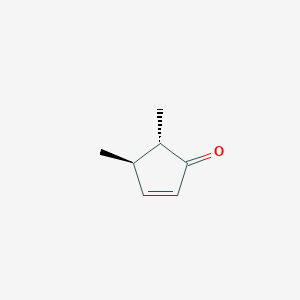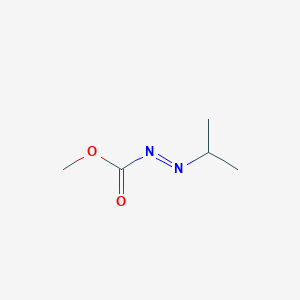
Phosphinic acid, (4-methylphenyl)phenyl-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphinic acid, (4-methylphenyl)phenyl-, ethyl ester is an organophosphorus compound that belongs to the class of phosphinates. These compounds are characterized by the presence of a phosphorus atom bonded to two organic groups and an oxygen atom. Phosphinic acid derivatives are known for their diverse applications in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
The synthesis of phosphinic acid, (4-methylphenyl)phenyl-, ethyl ester typically involves the reaction of phosphinic acid with appropriate organic reagents. One common method is the esterification of phosphinic acid with ethyl alcohol in the presence of a catalyst. The reaction conditions often include the use of an acid catalyst, such as sulfuric acid, and heating to facilitate the esterification process . Industrial production methods may involve similar processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Phosphinic acid, (4-methylphenyl)phenyl-, ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphonic acids. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can convert phosphinic acid derivatives to phosphine oxides. Reducing agents such as lithium aluminum hydride are often used.
Substitution: The ester group in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include alkyl halides and amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphonic acids, while reduction produces phosphine oxides .
Applications De Recherche Scientifique
Phosphinic acid, (4-methylphenyl)phenyl-, ethyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organophosphorus compounds. Its reactivity makes it valuable in the development of new chemical reactions and catalysts.
Biology: Phosphinic acid derivatives have shown potential as enzyme inhibitors, particularly in the inhibition of metalloproteases. This makes them useful in studying enzyme mechanisms and developing therapeutic agents.
Medicine: Some phosphinic acid derivatives are investigated for their potential as drugs, particularly in the treatment of diseases such as cancer and bacterial infections. Their ability to inhibit specific enzymes makes them promising candidates for drug development.
Mécanisme D'action
The mechanism of action of phosphinic acid, (4-methylphenyl)phenyl-, ethyl ester involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it can bind to the active site of metalloproteases, preventing the enzyme from catalyzing its substrate. This inhibition can occur through the formation of a stable complex between the phosphinic acid derivative and the enzyme, blocking the enzyme’s activity. The specific pathways involved depend on the target enzyme and the biological context .
Comparaison Avec Des Composés Similaires
Phosphinic acid, (4-methylphenyl)phenyl-, ethyl ester can be compared with other similar compounds, such as:
Phosphonic acids: These compounds have a similar structure but contain a phosphorus atom bonded to three oxygen atoms. They are often used as chelating agents and in the treatment of bone diseases.
Phosphine oxides: These compounds result from the oxidation of phosphinic acids and are used as ligands in coordination chemistry and as flame retardants.
Phosphonates: These are esters of phosphonic acids and are used in various applications, including as herbicides and antiviral agents.
The uniqueness of this compound lies in its specific reactivity and applications, particularly in enzyme inhibition and as an intermediate in organic synthesis .
Propriétés
Numéro CAS |
26926-25-0 |
|---|---|
Formule moléculaire |
C15H17O2P |
Poids moléculaire |
260.27 g/mol |
Nom IUPAC |
1-[ethoxy(phenyl)phosphoryl]-4-methylbenzene |
InChI |
InChI=1S/C15H17O2P/c1-3-17-18(16,14-7-5-4-6-8-14)15-11-9-13(2)10-12-15/h4-12H,3H2,1-2H3 |
Clé InChI |
MORBEBGOBMCBSQ-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(C1=CC=CC=C1)C2=CC=C(C=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[2,6-di(propan-2-yl)phenyl] N-(4-methylphenyl)sulfonylcarbamate](/img/structure/B14692102.png)









